molecular formula C17H11F3N2O3 B1356251 Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate CAS No. 480390-86-1

Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate

Cat. No. B1356251
M. Wt: 348.28 g/mol
InChI Key: JXTKFZNKWDNBPZ-UHFFFAOYSA-N
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Description

“Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties . The compound also includes a phenyl ring and an oxadiazole ring, which are common structures in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and a benzoate ester group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups can participate in various reactions, including nucleophilic substitutions and cross-coupling reactions . Oxadiazole rings are generally stable and resistant to hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and can influence the compound’s polarity and reactivity .

Scientific Research Applications

1. Photoluminescent Properties and Mesomorphic Behavior Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate demonstrates significant potential in the study of photoluminescence. Han et al. (2010) found that certain derivatives exhibited strong blue fluorescence emissions with good photoluminescence quantum yields, highlighting its use in developing new luminescent materials (Han, Wang, Zhang, & Zhu, 2010).

2. Structural Characterization in Angiotensin Receptor Antagonists The oxadiazole derivatives, including methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate, have been utilized in the structural characterization of potential angiotensin receptor antagonists. Meyer et al. (2003) demonstrated that π–π interactions between the oxadiazole rings and phenyl rings of neighboring molecules were observed, which is crucial for understanding the molecular interactions in drug design (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).

3. Fluoride Chemosensors The compound has applications in developing fluoride chemosensors. Ma et al. (2013) reported that molecules containing 1,3,4-oxadiazole groups displayed color changes from colorless to yellow with different optical shifts upon the addition of fluoride, indicating its potential in chemical sensing applications (Ma, Li, Zong, Men, & Xing, 2013).

4. Hydrogen-Bonded Molecular Structures In research focusing on hydrogen-bonded molecular structures, Portilla et al. (2007) explored the molecular-electronic structure and hydrogen bonding of compounds including oxadiazole derivatives. This research is significant for understanding the structural properties of these compounds in various chemical contexts (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

5. Synthesis and Characterization of Hybrid Polymers Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate plays a role in the synthesis and characterization of hybrid polymers. Kareem et al. (2021) synthesized derivatives that were grafted onto polyvinyl chloride, demonstrating the versatility of these compounds in polymer chemistry (Kareem, Abdalrazzak, Aowda, & Aljamali, 2021).

6. Anticancer Activity Research Research into the anticancer activity of oxadiazole derivatives has been conducted. Ravinaik et al. (2021) synthesized and tested several compounds for their effectiveness against various cancer cell lines, indicating its potential in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds with a trifluoromethyl group require careful handling due to the high reactivity of fluorine .

Future Directions

The future research directions involving this compound could include exploring its potential uses in various fields, such as pharmaceuticals and agrochemicals, given the interesting properties of the trifluoromethyl group .

properties

IUPAC Name

methyl 4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-24-16(23)12-4-2-11(3-5-12)15-21-14(22-25-15)10-6-8-13(9-7-10)17(18,19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTKFZNKWDNBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589551
Record name Methyl 4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate

CAS RN

480390-86-1
Record name Methyl 4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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